molecular formula C16H13BrN4O4S B2959099 [(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate CAS No. 872432-13-8

[(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No. B2959099
CAS RN: 872432-13-8
M. Wt: 437.27
InChI Key: OZJXSYKVHMTDCQ-UHFFFAOYSA-N
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Description

The compound “[(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a benzodiazolone ring, a carbamoyl group, and a pyridine ring . The compound is likely to be involved in various chemical reactions due to the presence of these functional groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The benzodiazolone ring and the pyridine ring are both aromatic, which means they are planar and have a delocalized π electron system . The carbamoyl group is also likely to contribute to the overall structure of the molecule .


Chemical Reactions Analysis

This compound is likely to undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the carbamoyl group could undergo hydrolysis to form an amine and a carboxylic acid . The benzodiazolone ring could also participate in various reactions, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the presence of polar functional groups, while its stability could be affected by the presence of the benzodiazolone ring .

Safety and Hazards

As a chemical compound, it should be handled according to relevant safety procedures. It should be avoided from contact with skin, inhalation or ingestion, and protective equipment should be worn if necessary . Ventilation should be ensured during handling to avoid the generation of harmful gases .

Future Directions

Given the potential biological activity of this compound, it could be of interest for further study. For example, it could be tested for activity against various biological targets, or its physical and chemical properties could be further investigated. Additionally, new synthetic routes to this compound could be developed, potentially improving its accessibility for research purposes .

properties

IUPAC Name

[2-[(6-bromo-2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O4S/c1-26-14-8(3-2-4-18-14)15(23)25-7-13(22)19-10-6-12-11(5-9(10)17)20-16(24)21-12/h2-6H,7H2,1H3,(H,19,22)(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJXSYKVHMTDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=C(C=C3C(=C2)NC(=O)N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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